molecular formula C8H8N2 B1338484 4,6-Dimethylpyridine-2-carbonitrile CAS No. 7584-11-4

4,6-Dimethylpyridine-2-carbonitrile

Cat. No.: B1338484
CAS No.: 7584-11-4
M. Wt: 132.16 g/mol
InChI Key: AQFRWFUYNPZERK-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, featuring two methyl groups at the 4 and 6 positions and a nitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethylpyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms by a cyanide ion. For instance, 2-halopyridines containing a nitrile group at the 3 position can be used as starting materials.

Another method involves the conversion of derivatives of pyridine-2,3-dicarboxylic acid. This approach, however, is not suitable for the preparation of alkyl-substituted pyridine-2,3-dicarbonitriles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal cyanides and controlled reaction environments are crucial for efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides and sulfonates.

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide (K3[Fe(CN)6]) is commonly used for oxidation reactions.

    Nucleophiles: N-acylhydrazines and other nucleophiles can react with the nitrile group under suitable conditions.

Major Products

Scientific Research Applications

4,6-Dimethylpyridine-2-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

4,6-Dimethylpyridine-2-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,6-dimethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFRWFUYNPZERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497365
Record name 4,6-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7584-11-4
Record name 4,6-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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